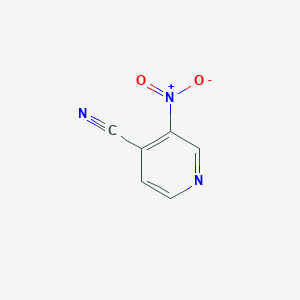

3-Nitroisonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSGWOANQDEUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306127 | |

| Record name | 3-Nitro-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103698-09-5 | |

| Record name | 3-Nitro-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103698-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Nitroisonicotinonitrile

Regioselective and Stereoselective Synthetic Pathways

Regioselectivity is paramount in the synthesis of polysubstituted pyridines like 3-Nitroisonicotinonitrile, ensuring functional groups are installed at the correct positions. researchgate.net Stereoselectivity, while more commonly associated with chiral centers, can be relevant in transformations of substituents attached to the pyridine (B92270) core. iupac.orgthieme.combeilstein-journals.orgrsc.org

The synthesis of substituted pyridines often involves a stepwise and regioselective installation of functional groups. researchgate.net For instance, the introduction of a nitro group onto a pyridine ring is an electrophilic substitution reaction. The position of nitration is heavily influenced by the electronic effects of existing substituents. In the case of a 4-substituted pyridine, nitration is often directed to the 3-position. Similarly, direct cyanation methods have been developed that offer regioselective control. researchgate.net

A significant challenge is the introduction of a substituent at the C2-position of pyridines and related N-heterocycles. nih.gov One common strategy involves the use of heterocyclic N-oxides, which can be activated for regioselective C-C bond formation. nih.gov An alternative approach starts with a pre-functionalized, commercially available building block, such as 2,4-dichloro-3-nitropyridine. mdpi.com The differential reactivity of the chlorine atoms can be exploited to achieve regioselective substitution. For example, a ligand-free Suzuki-Miyaura coupling can be used to introduce an aryl group at the 4-position, leaving the C2-chlorine available for a subsequent cyanation step. mdpi.com

The synthesis of complex molecules often relies on the stereoselective construction of specific moieties. beilstein-journals.org While the aromaticity of the pyridine ring itself precludes chirality in the ring, stereoselective synthesis becomes critical when chiral substituents are introduced or when reactions create chiral centers on side chains attached to the heterocycle. rsc.orgsioc-journal.cn

Development and Application of Novel Catalyst Systems in this compound Synthesis

Catalysis is at the heart of modern organic synthesis, offering pathways to products with high efficiency and selectivity. For this compound, both metal-based and metal-free catalyst systems have shown significant potential.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, often with high enantioselectivity. mt.commdpi.com This field has become a major pillar of asymmetric synthesis, complementing transition-metal catalysis and biocatalysis. nih.govnih.gov Organocatalysts operate through various activation modes, acting as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases. mt.com Their advantages include lower toxicity, reduced sensitivity to air and moisture, and ready availability. mt.com Although direct organocatalytic synthesis of this compound is not widely documented, the principles of organocatalysis are applicable. For example, chiral amines can activate α,β-unsaturated aldehydes for cycloaddition reactions, a strategy that could be adapted for constructing complex heterocyclic systems. nih.gov

Biocatalysis leverages the high selectivity of enzymes for chemical transformations. nih.govconf.tw This approach is a cornerstone of green chemistry, as enzymes operate under mild conditions and are derived from renewable resources. mdpi.comrsc.org While the number of industrial applications is still growing, breakthroughs in directed evolution and metabolic pathway engineering are expanding the scope of biocatalysis. nih.gov For the synthesis of precursors to this compound, enzymes could be employed for selective oxidations, reductions, or the formation of chiral building blocks that are later incorporated into the pyridine structure. mdpi.comacib.at For example, oxidoreductases are widely used for the synthesis of complex active pharmaceutical ingredients (APIs). mdpi.com

| Catalyst Type | General Advantages | Potential Application for this compound Synthesis |

| Organocatalysis | Metal-free, low toxicity, high stereoselectivity, readily available. mt.commdpi.com | Asymmetric functionalization of side chains; activation of pyridine ring precursors via iminium or enamine intermediates. mdpi.comnih.gov |

| Biocatalysis | High selectivity (regio-, enantio-, chemo-), mild reaction conditions, renewable. nih.govmdpi.com | Selective oxidation/reduction of pyridine precursors; synthesis of chiral building blocks for subsequent cyclization. conf.twacib.at |

Transition metals, particularly palladium and copper, are extensively used for constructing C-C and C-N bonds in heterocyclic synthesis. The cyanation of halo-pyridines is a key transformation for synthesizing isonicotinonitriles. Copper(I) cyanide (CuCN) is a common reagent for this purpose. For example, 2-chloro-6-methoxy-3-nitropyridine (B41990) can be converted to 6-methoxy-3-nitropyridine-2-carbonitrile (B3314251) under relatively mild conditions (CuCN in DMF at 90°C). mdpi.com However, such cyanation reactions can sometimes require harsh conditions, with temperatures ranging from 150–280°C, especially for less activated substrates. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds. mdpi.com A notable strategy for synthesizing a substituted 3-nitro-picolinamide involved a ligand-free Suzuki-Miyaura coupling on 2,4-dichloro-3-nitropyridine, which selectively functionalized the 4-position. mdpi.com Palladium catalysts have also been developed for regioselective Mizoroki-Heck reactions to create α-vinyl boronates. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Substrate Example | Product Example | Conditions | Reference |

|---|---|---|---|---|---|

| Cyanation | Copper(I) cyanide (CuCN) | 2-chloro-6-methoxy-3-nitropyridine | 6-methoxy-3-nitropyridine-2-carbonitrile | DMF, 90°C, 5 h | mdpi.com |

| Suzuki-Miyaura Coupling | PdCl2 (catalyst), Na2CO3 (base) | 2,4-dichloro-3-nitropyridine | 2-chloro-3-nitro-4-aryl-pyridine | NBu4Br additive | mdpi.com |

| Oxidative C-C/N-N Linkage | Copper | Pyridyl esters and benzonitriles | Pyrazolo[1,5-a]pyridine-3-carboxylates | Mild reaction conditions | rsc.org |

Green Chemistry Principles in the Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comepa.gov This philosophy is increasingly influencing the development of synthetic methodologies.

A key principle of green chemistry is the reduction or elimination of auxiliary substances like solvents. sigmaaldrich.comacs.org Solvent-free, or neat, reactions are highly desirable as they reduce waste, simplify purification, and can lower energy consumption. orgchemres.org Microwave irradiation has emerged as a powerful technique for promoting solvent-free reactions, often leading to dramatically reduced reaction times and higher yields. cem.comdergipark.org.tr

Examples of solvent-free approaches include:

Reactions on solid supports: Reactants can be adsorbed onto mineral oxides like alumina (B75360), which can act as both a support and a catalyst. cem.com

Neat reactions: Reactants are mixed directly without any solvent. cem.com

Microwave-assisted synthesis: The use of microwave heating can accelerate reactions under solvent-free conditions. dergipark.org.trnih.gov For instance, the synthesis of 3-nitro-2-substituted thiophenes was achieved via microwave irradiation on acidic alumina in a solvent-free process. nih.gov Similarly, 1,3-dipolar cycloadditions have been performed under neat conditions, significantly reducing reaction times while maintaining high yields and selectivity. mdpi.com

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org Synthetic methods should be designed to maximize atom economy, thereby minimizing waste. numberanalytics.comibchem.com Addition and rearrangement reactions are typically 100% atom-economical, whereas substitution and elimination reactions generate byproducts and have lower atom economies. acs.orgjetir.org

| Metric | Definition | Ideal Value | Importance |

|---|---|---|---|

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%. ibchem.com | 100%. jetir.org | Measures the intrinsic efficiency of a reaction in converting reactant atoms to product. numberanalytics.com |

| Environmental Factor (E-Factor) | Total mass of waste / Mass of product. | 0 | Provides a measure of the total waste generated in a process. |

| Reaction Mass Efficiency (RME) | Mass of the desired product / Total mass of reactants. | 100% | Takes reaction yield into account, providing a more practical measure of efficiency than atom economy alone. rsc.org |

Design for Energy Efficiency in Synthetic Protocols (e.g., Microwave and Sonochemical Assistance)

The development of energy-efficient synthetic protocols is a cornerstone of modern green chemistry, aiming to reduce reaction times, lower energy consumption, and often improve product yields. researchgate.net Microwave irradiation and sonochemistry are two prominent techniques that offer significant advantages over conventional heating methods for the synthesis of heterocyclic compounds like this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to heat reactants directly and efficiently. This direct energy transfer to the molecules can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes. mdpi.comnih.gov This technique is particularly effective for polar molecules and in reactions involving polar transition states.

In the synthesis of related nitropyridine frameworks, microwave irradiation has proven to be a powerful tool. For instance, the synthesis of 3-substituted 5-nitropyridines has been achieved efficiently using microwave reactors. acs.org Similarly, fluorescent cyanopyridines can be generated in good yields rapidly through microwave-assisted one-pot Bohlmann-Rahtz reactions. core.ac.uk The key benefits observed in these and other syntheses include shorter reaction times, higher yields, and often cleaner reaction profiles with fewer byproducts compared to conventional heating. rsc.orgrsc.org For example, the decarboxylative condensation of substituted isatins with cyanoacetic acids to form oxindole (B195798) derivatives—a related heterocyclic scaffold—was achieved in 5-10 minutes with yields up to 98% under microwave activation. nih.gov

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Enaminone Synthesis from 3-Acetylcoumarin | 6 hours (reflux) | 10 minutes | Significantly Higher Yield | mdpi.com |

| Pyrimidine Synthesis from Enaminone | 3 hours (reflux) | 25 minutes | Comparable Yield | mdpi.com |

| 3-Hydroxy-2-oxindole Synthesis | Not specified | 5-10 minutes | High Yields (up to 98%) | nih.gov |

Sonochemical Assistance

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The process works through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.govresearchgate.net This collapse generates localized hot spots with extremely high temperatures (several thousand Kelvin) and pressures, as well as significant shear forces, which can dramatically enhance reaction rates and yields. nih.govresearchgate.net

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial parts of all starting materials. nih.govmdpi.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity, aligning with the principles of green chemistry. researchgate.netfrontiersin.org Several MCRs are instrumental in synthesizing pyridine rings, the core of this compound.

Three-Component Ring Transformation

A highly effective MCR for producing substituted nitropyridines involves the three-component ring transformation (TCRT) of 3,5-dinitro-2-pyridone. acs.orgnih.gov In this reaction, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. When treated with an aldehyde and a nitrogen source like ammonium (B1175870) acetate, it undergoes a transformation to yield 3-substituted 5-nitropyridines. acs.org This method is advantageous because it allows for facile modification of the substituent at the 3-position simply by changing the aldehyde precursor, and it uses a stable, solid nitrogen source. acs.org

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic three-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia (B1221849) or ammonium acetate) to produce a dihydropyridine (B1217469). mdpi.comtcichemicals.com This dihydropyridine can then be oxidized to the corresponding pyridine. By choosing appropriate starting materials, this method can be adapted to create precursors that could be subsequently nitrated and cyanated to form this compound.

Groebke–Blackburn–Bienaymé (GBB) Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is another powerful three-component reaction for synthesizing fused imidazo[1,2-a]pyridines. beilstein-journals.org It involves the reaction of an aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgrsc.org A precursor such as 2-amino-3-nitropyridine (B1266227) could potentially be used in a GBB reaction, incorporating the nitro-substituted pyridine core into a more complex heterocyclic system in a single, efficient step.

| Multicomponent Reaction | Key Precursors | Resulting Scaffold | Key Advantages | Reference(s) |

| Three-Component Ring Transformation (TCRT) | 3,5-Dinitro-2-pyridone, Aldehyde, Ammonium Acetate | 3-Substituted 5-Nitropyridine | Uses stable precursors; easily modifiable. | acs.orgnih.gov |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia | Dihydropyridine / Pyridine | Classic, reliable method for pyridine ring formation. | mdpi.comtcichemicals.com |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | Aminopyridine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridine | Rapid construction of complex fused heterocycles. | beilstein-journals.orgrsc.org |

High-Throughput Synthesis and Parallelization Approaches

High-Throughput Experimentation (HTE) is a methodology that uses automation, miniaturization, and parallel processing to rapidly conduct a large number of chemical reactions. chemrxiv.org This approach is invaluable for accelerating the discovery of new compounds and for optimizing reaction conditions. chemrxiv.orgchemspeed.com For a target like this compound, HTE can be used to quickly synthesize and screen libraries of derivatives to explore structure-activity relationships.

The core of HTE in synthesis involves the use of robotic liquid handlers to dispense precise, small quantities of reactants into multi-well plates (e.g., 96- or 1536-well formats). rsc.orgnih.gov This parallelization allows for the systematic variation of substrates, reagents, and catalysts across the plate. The one-pot nature of multicomponent reactions makes them particularly well-suited for HTE, as complex molecules can be assembled without the need for isolating intermediates. nih.gov

A typical HTE workflow for creating a library of analogues based on a this compound scaffold could involve:

Dispensing a common precursor (e.g., a reactive derivative of this compound) into all wells of a microtiter plate.

Adding a diverse set of building blocks (e.g., different amines, boronic acids, or alkynes) to individual wells.

Adding necessary catalysts and reagents to initiate the parallel reactions.

Incubating the plate under controlled conditions (e.g., heating or microwave irradiation).

Rapidly analyzing the reaction outcomes using techniques like mass spectrometry or chromatography.

This approach was successfully demonstrated in the synthesis of a library of acrylamides, where compounds were synthesized on a nanoscale in a 384-well format and then directly used in high-throughput protein crystallography screening. nih.gov This synergy between high-throughput synthesis and screening dramatically accelerates the hit identification process in drug discovery. rsc.orgnih.gov

| Well | Precursor A | Reactant B | Reactant C | Resulting Derivative |

| A1 | This compound Precursor | Amine 1 | Catalyst X | Derivative 1 |

| A2 | This compound Precursor | Amine 2 | Catalyst X | Derivative 2 |

| A3 | This compound Precursor | Amine 3 | Catalyst X | Derivative 3 |

| B1 | This compound Precursor | Amine 1 | Catalyst Y | Derivative 4 |

| B2 | This compound Precursor | Amine 2 | Catalyst Y | Derivative 5 |

| B3 | This compound Precursor | Amine 3 | Catalyst Y | Derivative 6 |

Mechanistic Investigations of Reactions Involving 3 Nitroisonicotinonitrile

Elucidation of Reaction Mechanisms through Kinetic Studies

The rate law for a reaction involving 3-Nitroisonicotinonitrile would provide a mathematical expression of how the reaction rate depends on the concentration of each reactant. For instance, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile (Nu) displaces a leaving group from the this compound ring, the rate law might be determined to be:

Rate = k [this compound] [Nucleophile]

This second-order rate law would suggest that the rate-determining step involves a collision between one molecule of this compound and one molecule of the nucleophile. The reaction order with respect to each reactant would be determined by systematically varying the initial concentration of one reactant while keeping the others constant and observing the effect on the initial reaction rate.

Table 1: Hypothetical Rate Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

The kinetic isotope effect (KIE) is a powerful tool for probing the nature of bond-breaking and bond-forming steps in the rate-determining step of a reaction. This is achieved by comparing the reaction rate of a substrate containing a heavier isotope (e.g., deuterium) at a specific position to the rate of the corresponding unlabeled substrate. A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE can provide information about changes in hybridization at the labeled position during the reaction. For reactions involving this compound, isotopic labeling of either the nucleophile or the aromatic ring could reveal details about the transition state structure.

Many reactions proceed through one or more transient reactive intermediates. In the context of SNAr reactions, a common intermediate is the Meisenheimer complex, a resonance-stabilized anionic species. Spectroscopic techniques such as NMR and UV-Vis spectroscopy can be employed to detect and characterize such intermediates. For a reaction involving this compound, the formation of a Meisenheimer complex could be inferred from the appearance of new, characteristic spectroscopic signals under reaction conditions that favor the accumulation of the intermediate.

A reaction coordinate diagram provides a visual representation of the energy changes that occur as reactants are converted into products. The peaks on this profile represent transition states, which are high-energy, short-lived species. The Hammond postulate is a useful principle for inferring the structure of a transition state by relating it to the structure of the species (reactant, intermediate, or product) that is closest in energy. By combining kinetic data with computational modeling, a detailed picture of the reaction coordinate for a reaction of this compound can be constructed, providing insights into the activation energy and the geometry of the transition state.

Application of Computational Chemistry for Mechanistic Insight

Computational chemistry has become an indispensable tool for complementing experimental studies of reaction mechanisms. Theoretical calculations can provide detailed information about reaction pathways, transition state structures, and the energies of intermediates that may be difficult or impossible to observe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For reactions involving this compound, DFT calculations could be used to model the potential energy surface of a reaction. This would allow for the theoretical determination of the structures and energies of reactants, products, transition states, and any intermediates. By mapping out the lowest energy reaction pathway, DFT studies can provide a detailed, atomistic view of the reaction mechanism, including the breaking and forming of bonds and the flow of electrons. Such studies can also be used to predict the influence of substituents on the reactivity of the molecule.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Chemical Transformations and Derivatization Reactions of 3 Nitroisonicotinonitrile

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System

The 3-Nitroisonicotinonitrile molecule possesses a pyridine ring that is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. This heightened reactivity is primarily due to the strong electron-withdrawing nature of the nitro group, which significantly reduces the electron density of the aromatic system. epa.govwikipedia.org This activation facilitates the attack of nucleophiles, particularly at the positions ortho and para to the nitro group.

In the case of this compound, the positions susceptible to nucleophilic attack are C2 and C6. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group.

A variety of nucleophiles can be employed in these reactions, leading to a diverse array of substituted pyridine derivatives. For instance, reactions with amines, alkoxides, and other nucleophiles can displace a suitable leaving group on the ring, although in this compound itself, direct substitution of a hydrogen atom (a formal SNAr reaction) is also possible under specific oxidative conditions. researchgate.net More commonly, a derivative of this compound with a leaving group, such as a halogen at the 2 or 6 position, would be used for SNAr reactions. For example, 2-chloro-5-nitropyridines readily react with amines and other nucleophiles. mdpi.com

| Reactant | Nucleophile | Product | Conditions |

|---|---|---|---|

| 2-Chloro-5-nitropyridine | Ammonia (B1221849) | 2-Amino-5-nitropyridine | High Temperature and Pressure |

| 2,6-Dichloro-3-nitropyridine | Aminoethylamine | 2-(2-Aminoethylamino)-6-chloro-3-nitropyridine | - |

| 3-Nitropyridine | Ammonia/Potassium Permanganate | 2-Amino-5-nitropyridine | DMSO/water |

Functional Group Interconversions of the Nitrile Moiety

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functionalities, providing access to a wide range of derivatives.

Controlled Hydrolysis and Alcoholysis Reactions

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. In the case of this compound, controlled hydrolysis would lead to the formation of 3-nitroisonicotinic acid. nih.gov This transformation is a valuable step in the synthesis of various pharmaceutical and agrochemical compounds.

Similarly, alcoholysis of the nitrile group in the presence of an alcohol and a strong acid catalyst can produce the corresponding ester, 3-nitroisonicotinate. This reaction provides a direct route to ester derivatives which can be further functionalized.

Selective Reduction to Imines and Amines

A significant challenge in the chemistry of this compound is the selective reduction of the nitrile group in the presence of the easily reducible nitro group. Various methods have been developed to achieve this chemoselectivity. Catalytic hydrogenation is a common method for nitrile reduction, and the choice of catalyst and reaction conditions is crucial to avoid the concurrent reduction of the nitro group. rsc.org

Reagents such as sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄ have been shown to selectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com Conversely, specific conditions can be tailored for the selective reduction of the nitrile. For example, certain catalytic systems can preferentially hydrogenate the nitrile to the corresponding aminomethyl group, yielding 3-nitro-4-(aminomethyl)pyridine.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The nitrile functionality can participate in cycloaddition reactions, most notably in the formation of five-membered heterocyclic rings. A prominent example is the [3+2] dipolar cycloaddition with azides to form tetrazoles. nih.gov This reaction, often catalyzed by metal salts, is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. nih.govresearchgate.net Reacting this compound with an azide (B81097) source, such as sodium azide, would yield 5-(3-nitro-4-pyridyl)-1H-tetrazole.

While the term "[3+2] dipolar cycloaddition" is often associated with 1,3-dipoles like nitrones reacting with dipolarophiles like alkenes, the reaction of nitriles with azides is also a well-established and synthetically valuable [3+2] cycloaddition. wikipedia.orguchicago.edu

Construction of Diverse Heterocyclic Systems from the Nitrile Precursor

The nitrile group serves as a key precursor for the synthesis of a variety of heterocyclic systems. Beyond tetrazoles, it can be used to construct other important heterocycles such as oxadiazoles (B1248032) and triazoles.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from nitriles through multi-step sequences. For instance, conversion of the nitrile to a carbohydrazide, followed by cyclization with various reagents, can yield 1,3,4-oxadiazole (B1194373) derivatives. epa.govmdpi.com

Triazoles: The synthesis of 1,2,4-triazoles can also be achieved from nitrile precursors. nih.govnih.gov These syntheses often involve the formation of an intermediate amidine or a related species, which then undergoes cyclization.

The ability to transform the nitrile group into these diverse heterocyclic systems highlights the synthetic utility of this compound as a building block in medicinal and materials chemistry.

Reactivity and Transformations of the Nitro Functional Group

The nitro group of this compound is a key determinant of its reactivity and can also be chemically transformed. Its strong electron-withdrawing character is fundamental to the activation of the pyridine ring towards nucleophilic attack as discussed in section 4.1. epa.gov

The most common transformation of the nitro group is its reduction to an amino group. This can be achieved using a variety of reducing agents, including catalytic hydrogenation over catalysts like palladium or platinum, or by using metals such as iron, tin, or zinc in acidic media. nih.govrsc.org The reduction of this compound would yield 3-aminoisonicotinonitrile, a valuable intermediate for the synthesis of various fused heterocyclic systems and other substituted pyridines. The selective reduction of the nitro group in the presence of the nitrile is a common synthetic operation.

| Transformation | Reagents | Product |

|---|---|---|

| Reduction to Amine | H₂, Pd/C; Fe, HCl; SnCl₂ | Aniline derivative |

| Reduction to Hydroxylamine (B1172632) | Zn, NH₄Cl | Hydroxylamine derivative |

| Reduction to Azo Compound | Metal hydrides (e.g., LiAlH₄) | Azo derivative |

Chemoselective Reduction of the Nitro Group to Various Nitrogen Functionalities

The selective reduction of the nitro group in nitroaromatic compounds is a common and important transformation in organic synthesis, providing access to various nitrogen-containing functional groups. For this compound, the nitro group can be chemoselectively reduced to an amino group, a hydroxylamino group, or an azo group, depending on the reducing agent and reaction conditions.

The reduction of a nitro group to a primary amine is a fundamental transformation. This is often achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under a hydrogen atmosphere. Other reagents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid are also effective. The nitrile group is generally stable under these conditions, allowing for the selective formation of 3-aminoisonicotinonitrile.

| Reagent/Catalyst | Product | Functional Group Transformation |

| H2, Pd/C | 3-Aminoisonicotinonitrile | -NO2 → -NH2 |

| SnCl2, HCl | 3-Aminoisonicotinonitrile | -NO2 → -NH2 |

| Fe, CH3COOH | 3-Aminoisonicotinonitrile | -NO2 → -NH2 |

Partial reduction of the nitro group can lead to other nitrogen functionalities. For instance, the use of milder reducing agents or careful control of reaction parameters can yield 3-(hydroxylamino)isonicotinonitrile. Further controlled oxidation or condensation reactions of the hydroxylamine or the amine can lead to the formation of nitroso, azoxy, or azo derivatives, though these are less common transformations for this specific substrate.

Participation in Condensation and Addition Reactions

The reactivity of this compound in condensation and addition reactions is influenced by the electron-withdrawing nature of both the nitro and nitrile groups, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Condensation Reactions: The nitrile group of this compound can potentially participate in condensation reactions. For example, it could react with certain nucleophiles, although the strong deactivation of the ring might hinder such reactions. More likely, the amino group of 3-aminoisonicotinonitrile, obtained from the reduction of the nitro group, can readily undergo condensation reactions. For instance, it can react with aldehydes or ketones to form Schiff bases (imines), or with carboxylic acids and their derivatives to form amides.

Addition Reactions: The nitrile group can undergo nucleophilic addition. For example, Grignard reagents or organolithium compounds could add to the carbon-nitrogen triple bond, leading to the formation of ketones after hydrolysis. The pyridine ring itself can undergo nucleophilic addition, particularly with strong nucleophiles, given the electron-deficient nature of the ring.

Advanced Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is a crucial technique to modify the chemical and physical properties of a molecule for specific analytical or synthetic purposes. For this compound, derivatization can enhance its volatility for gas chromatography, improve its spectroscopic properties for detection, or introduce reactive handles for further synthetic transformations.

Silylation and Acylation for Modified Reactivity Profiles

Silylation: Silylation involves the replacement of an active hydrogen atom with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. While this compound itself does not have active hydrogens for direct silylation, its derivatives, such as the corresponding amine or alcohol (if the nitrile were to be hydrolyzed and reduced), could be readily silylated. For example, the amino group of 3-aminoisonicotinonitrile can be derivatized with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.

Acylation: Acylation is the process of introducing an acyl group into a molecule. Similar to silylation, the amino derivative of this compound is a prime candidate for acylation. Reagents such as acetic anhydride (B1165640) or acetyl chloride can be used to form the corresponding acetamide. This derivatization can alter the compound's polarity and chromatographic behavior, and can also serve as a protecting group strategy in multi-step syntheses.

| Derivatization | Reagent | Functional Group Targeted | Purpose |

| Silylation | BSTFA | -NH2 (on 3-aminoisonicotinonitrile) | Increase volatility for GC-MS |

| Acylation | Acetic Anhydride | -NH2 (on 3-aminoisonicotinonitrile) | Modify polarity, protection |

Introduction of Spectroscopic Tags and Probes

To facilitate detection and quantification, especially at low concentrations, spectroscopic tags or probes can be attached to this compound or its derivatives. Fluorescent labels are commonly used for this purpose. The amino group of 3-aminoisonicotinonitrile provides a convenient handle for conjugation with fluorescent dyes that have reactive functionalities such as isothiocyanates, sulfonyl chlorides, or N-hydroxysuccinimide (NHS) esters. For instance, fluorescein (B123965) isothiocyanate (FITC) or dansyl chloride could be reacted with 3-aminoisonicotinonitrile to yield highly fluorescent derivatives, enabling sensitive detection in various analytical techniques like fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with fluorescence detection.

Isotopic Labeling for Mechanistic Tracing and Quantification

Isotopic labeling involves the incorporation of isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule. This technique is invaluable for elucidating reaction mechanisms, tracing metabolic pathways, and for quantitative analysis using mass spectrometry (isotope dilution mass spectrometry).

For this compound, isotopic labels can be introduced at various positions. For example, deuterium can be incorporated into the pyridine ring through H-D exchange reactions under specific catalytic conditions. Carbon-13 or nitrogen-15 can be introduced by starting the synthesis from isotopically labeled precursors. For instance, a ¹³C-labeled cyanide source could be used in the synthesis of the nitrile group, or a ¹⁵N-labeled nitrate (B79036) source could be used for the nitration step. These labeled analogues can then be used in mechanistic studies to track the fate of specific atoms during a chemical transformation or in quantitative studies as internal standards.

3 Nitroisonicotinonitrile As a Versatile Building Block in Complex Molecule Synthesis

Precursor in the Rational Design and Synthesis of Advanced Pyridine (B92270) Derivatives

The strategic placement of the nitro and cyano groups on the pyridine ring of 3-nitroisonicotinonitrile makes it an ideal starting material for creating more complex and functionally diverse pyridine derivatives. The nitro group can be readily displaced by a variety of nucleophiles, or it can be reduced to an amino group, which can then undergo further chemical transformations. Similarly, the nitrile group can be hydrolyzed, reduced, or engaged in cycloaddition reactions.

One common transformation involves the nucleophilic aromatic substitution of the nitro group. This reaction allows for the introduction of a wide range of functional groups, including alkoxy, aryloxy, and amino moieties. For instance, reaction with sodium methoxide (B1231860) leads to the formation of 3-methoxyisonicotinonitrile, while reaction with various anilines can yield 3-(arylamino)isonicotinonitriles.

The reduction of the nitro group to an amine is another key transformation, yielding 3-aminoisonicotinonitrile. This amino-substituted pyridine is a valuable intermediate for the synthesis of biologically active compounds and novel materials. The resulting amino group can be acylated, alkylated, or diazotized, opening up a plethora of synthetic possibilities.

Table 1: Examples of Advanced Pyridine Derivatives from this compound

| Reactant | Reagent | Product |

| This compound | Sodium Methoxide | 3-Methoxyisonicotinonitrile |

| This compound | Aniline | 3-(Phenylamino)isonicotinonitrile |

| This compound | Tin(II) Chloride, HCl | 3-Aminoisonicotinonitrile |

| 3-Aminoisonicotinonitrile | Acetic Anhydride (B1165640) | 3-Acetamidoisonicotinonitrile |

Strategic Role in the Construction of Fused and Bridged Heterocyclic Ring Systems

This compound is a key player in the synthesis of fused and bridged heterocyclic systems, which are common structural motifs in pharmaceuticals and functional materials. researchgate.netnih.gov The reactivity of both the nitrile and nitro groups, often in concert with the pyridine nitrogen, allows for the construction of complex polycyclic structures through cyclization and annulation reactions.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridine derivatives. By reacting this compound with hydrazine, the nitro group is first displaced, and subsequent intramolecular cyclization involving the nitrile group leads to the formation of the fused pyrazole (B372694) ring. This scaffold is of significant interest in medicinal chemistry.

Furthermore, the nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can afford tetrazolyl-substituted pyridines, which can then be used in the construction of more complex fused systems. The versatility of this compound also extends to the synthesis of nitrogen-bridged heterocycles, where the pyridine nitrogen acts as a bridgehead atom. nih.gov

Table 2: Fused Heterocyclic Systems Derived from this compound

| Reagent(s) | Resulting Fused System |

| Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine |

| Guanidine | Pyrimido[4,5-c]pyridazine |

| Ethyl Cyanoacetate, Base | Pyrido[3,4-d]pyrimidine |

Utility in the Modular Synthesis of Scaffolds with Defined Structural Motifs

The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a powerful strategy in modern organic chemistry. rsc.org this compound is an excellent component for such an approach due to its well-defined reactivity, allowing for the sequential and controlled introduction of different molecular fragments. nih.gov This modularity enables the creation of libraries of compounds with diverse and predictable structural motifs.

For example, a synthetic route could begin with the nucleophilic substitution of the nitro group, introducing a point of diversity. The resulting intermediate can then undergo a reaction at the nitrile group, such as a partial reduction to an aldehyde, which can then be used in a subsequent condensation reaction to introduce another module. This step-wise approach allows for the systematic variation of different parts of the molecule, facilitating the exploration of structure-activity relationships. This method has been used to create libraries of asymmetrically substituted piperazines and other scaffolds with potential biological activity. nih.gov

Integration into Macrocyclic and Supramolecular Architectures

The rigid geometry and functional handles of this compound and its derivatives make them valuable components in the construction of macrocycles and supramolecular assemblies. nih.gov These large, organized structures are at the forefront of materials science and host-guest chemistry.

Derivatives of this compound can be incorporated into larger ring systems through reactions that form multiple covalent bonds in a single step or through a stepwise approach. For example, diamino-functionalized pyridines derived from this compound can be used in condensation reactions with dialdehydes or diacyl chlorides to form macrocyclic Schiff bases or amides. The pyridine nitrogen atoms within these macrocycles can act as metal binding sites, leading to the formation of coordination complexes with interesting catalytic or photophysical properties.

In supramolecular chemistry, the ability of pyridine derivatives to participate in hydrogen bonding and π-π stacking interactions is crucial. By designing molecules with specific recognition motifs, self-assembling systems can be created. For instance, pyridine derivatives containing both hydrogen bond donors and acceptors can form predictable, ordered structures in the solid state or in solution. Hydroxyl-substituted azacalix nih.govpyridines have been synthesized and used as platforms for constructing multi-macrocycle architectures. nih.gov

Theoretical and Computational Chemistry of 3 Nitroisonicotinonitrile

Quantum Chemical Calculations on Electronic Structure and Molecular Orbitals

The electronic structure dictates many of a molecule's properties, including its reactivity and spectroscopic behavior. researchgate.net For instance, the energies of the HOMO and LUMO are crucial in predicting the molecule's susceptibility to electrophilic and nucleophilic attack. A theoretical study on the vibrational spectra, often performed alongside geometry optimization, could aid in the interpretation of experimental infrared and Raman spectra. jocpr.comresearchgate.netmdpi.comjocpr.comresearchgate.net

Table 1: Hypothetical Data from Quantum Chemical Calculations for 3-Nitroisonicotinonitrile

| Calculated Property | Hypothetical Value | Significance |

| Dipole Moment | Indicates the molecule's overall polarity. | |

| HOMO Energy | Relates to the ability to donate electrons. | |

| LUMO Energy | Relates to the ability to accept electrons. | |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | |

| Mulliken Atomic Charges | Provides insight into the charge distribution on each atom. |

Note: The table above is for illustrative purposes only, as specific calculated values for this compound are not available in the reviewed literature.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling in chemistry leverages computational methods to forecast the outcome of chemical reactions, including their rates and the distribution of products (selectivity). researchgate.netugent.be For this compound, this could involve modeling its behavior in various reaction types, such as nucleophilic aromatic substitution, reduction of the nitro group, or transformations of the nitrile group.

By calculating the activation energies for different reaction pathways, researchers can predict the most likely products under specific conditions. mdpi.com This is particularly valuable in synthetic chemistry for optimizing reaction conditions and minimizing unwanted byproducts. Computational models can explore the reactivity of this compound with a range of reagents, providing a virtual laboratory for chemical discovery.

Quantitative Structure-Activity Relationships (QSAR) Applied to Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry and materials science. mdpi.com These studies correlate variations in the chemical structure of a series of compounds with their biological activity or physical properties. While no specific QSAR studies on this compound were found, this methodology could be applied to a series of its analogues.

For example, by synthesizing and testing a library of substituted isonicotinonitriles, a QSAR model could be developed to predict their efficacy for a particular biological target. benthamdirect.comnih.gov Descriptors used in such models often include electronic properties (like atomic charges and orbital energies derived from quantum chemical calculations), steric parameters, and hydrophobicity. nih.govresearchgate.netaimspress.com Such studies on related structures, like nitroaromatic compounds or 3-cyanopyridine (B1664610) derivatives, have been conducted, providing a methodological basis for future work on this compound analogues. mdpi.comacs.org

Computational Design of Novel Catalysts and Reagents for this compound Transformations

Computational chemistry plays a crucial role in the rational design of catalysts and reagents. rsc.orgmdpi.compnnl.gov By understanding the mechanism of a desired transformation of this compound, researchers can design catalysts that lower the activation energy of the rate-determining step, thereby increasing the reaction rate and selectivity. aiche.org

For instance, if the goal is the selective reduction of the nitro group without affecting the nitrile, computational methods can be used to screen potential catalysts. umn.edu This involves calculating the interaction energies between the catalyst and the substrate and modeling the entire catalytic cycle. This in silico approach can significantly accelerate the discovery of new and efficient catalytic systems, saving time and resources compared to traditional trial-and-error experimental approaches.

Emerging Trends and Future Directions in 3 Nitroisonicotinonitrile Research

Sustainable and Circular Economy Approaches in Chemical Synthesis

The principles of green chemistry and the circular economy are fundamentally reshaping the synthesis of fine chemicals, including 3-Nitroisonicotinonitrile. The focus is shifting from linear "take-make-dispose" models to regenerative systems that minimize waste, reduce reliance on hazardous substances, and improve resource efficiency. tarosdiscovery.comnoviams.comkochmodular.com

Sustainable Synthesis Strategies: Sustainable synthesis of pyridine (B92270) derivatives, a class to which this compound belongs, is increasingly utilizing multicomponent reactions (MCRs) which enhance atom economy by combining three or more reactants in a single step. researchgate.net Research has demonstrated the synthesis of multi-substituted pyridines under solvent-free conditions, using readily available reactants and generating only water as a byproduct, representing a significant step towards greener processes. acs.org

Key strategies applicable to the synthesis of this compound include:

Use of Heterogeneous Catalysts: Catalysts such as metal-organic frameworks (MOFs), zinc ferrite, and silica-supported acids are being employed for pyridine synthesis. acs.org These catalysts offer advantages like low cost, easy separation from the reaction mixture, and reusability, which are central to both green chemistry and circular economy frameworks. acs.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for pyridine derivatives compared to conventional heating methods. nih.gov

Benign Solvents: The exploration of green solvents, such as water, ionic liquids, or bio-based alcohols like ethanol, is a critical area of research. researchgate.netrsc.orgmdpi.com These solvents reduce the environmental impact associated with volatile organic compounds (VOCs) traditionally used in synthesis. rsc.org

Circular Economy Integration: The circular economy aims to design waste out of chemical processes. cefic.org In the context of this compound synthesis, this involves not only using recyclable catalysts but also designing pathways where byproducts from one step can be utilized as raw materials in another process, an approach known as industrial symbiosis. kochmodular.comrenewablematter.eu The adoption of these principles can lead to more economically viable and environmentally responsible production of this key chemical intermediate. tarosdiscovery.com

Development of Continuous Flow and Automated Synthetic Platforms

Continuous flow chemistry and automated synthesis are transforming the production of complex molecules, offering significant advantages in safety, efficiency, and scalability, particularly for energetic compounds like nitroaromatics.

Continuous Flow Synthesis: Flow chemistry performs reactions in a continuously moving stream within a network of tubes or microreactors. This technology is especially advantageous for hazardous reactions like nitration, a key step in synthesizing this compound. By confining reactions to a small volume at any given moment, continuous flow systems mitigate the risks associated with the accumulation of potentially explosive intermediates. researchgate.net Research on the synthesis of 4-nitropyridine (B72724) from pyridine N-oxide has successfully demonstrated a two-step continuous flow process, achieving high throughput and yield while avoiding the formation of undesired byproducts. researchgate.net Similarly, the metal-free reduction of nitroaromatics to amines has been achieved in high yields with very short reaction times using flow reactors. beilstein-journals.org These studies provide a strong precedent for developing a safer and more efficient flow-based synthesis of this compound.

Key benefits of flow chemistry for this application include:

Enhanced Safety: Minimized reaction volumes and superior heat transfer prevent thermal runaways. mdpi.com

Precise Control: Accurate control over reaction parameters like temperature, pressure, and residence time leads to higher selectivity and reproducibility. mdpi.com

Scalability: Scaling up production is achieved by running the system for longer periods, avoiding the challenges of scaling up batch reactors. researchgate.net

Automated Synthetic Platforms: Automated platforms integrate robotics and software to perform multi-step syntheses with minimal human intervention. merckmillipore.com These systems can be used to create libraries of chemical compounds for applications like drug discovery. researchgate.netnih.gov For this compound, an automated platform could rapidly synthesize a diverse array of derivatives by varying substituents on the pyridine ring. Such platforms often utilize pre-packaged reagent cartridges for common reactions like Suzuki couplings or amide formations, streamlining the workflow from starting material to purified product. merckmillipore.com The integration of real-time analytics allows for process optimization and data capture, accelerating the discovery of novel compounds with desired properties. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to accelerate chemical research. By analyzing vast datasets of known chemical reactions, ML models can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. chemcopilot.comchemai.io

For the synthesis of this compound, AI and ML can be applied in several ways:

Reaction Condition Prediction: ML models trained on large databases like Reaxys can predict the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. chemintelligence.com A hierarchical neural network, for example, can sequentially predict compatible conditions, increasing the likelihood of a successful reaction. chemintelligence.com This approach can save significant time and resources compared to traditional experimental screening.

Yield Optimization: Self-optimizing systems combine ML algorithms with automated experimental platforms. bohrium.com An algorithm can suggest initial reaction conditions, and based on the experimental results, it iteratively proposes new conditions to maximize the yield or selectivity. researchgate.netrsc.org This has been successfully applied to optimize the synthesis of pyridine-oxazoline (PyOX) ligands in a flow chemistry setup. rsc.org

Retrosynthesis Planning: AI tools can propose entire synthetic pathways for a target molecule. These models can identify more efficient or novel routes that might not be obvious to a human chemist, potentially uncovering more sustainable or cost-effective ways to produce this compound. beilstein-journals.org

While the development of a specific ML model for this compound synthesis requires a substantial amount of specific reaction data, existing "global" models can already provide valuable starting points for experimental design. beilstein-journals.org

Exploration of Novel Catalytic Systems and Reaction Media

Innovation in catalysis and reaction media is crucial for developing more efficient and sustainable chemical syntheses. Research into the synthesis of this compound and related compounds is benefiting from new catalysts that offer higher activity and selectivity, as well as green reaction media that reduce environmental impact.

Novel Catalytic Systems: The direct nitration of the pyridine ring is often challenging due to the ring's electron-deficient nature. nih.gov A significant recent development is a catalyst-free method for the highly regioselective meta-nitration of pyridines. nih.govacs.org This approach uses a dearomatization-rearomatization strategy and can be performed as a one-pot, scalable process, even for the late-stage functionalization of complex drug molecules. acs.org This represents a powerful potential strategy for the synthesis of this compound.

Other catalytic advancements include:

Cobalt-Catalyzed Cycloaddition: The [2+2+2] cycloaddition of alkynes and nitriles using earth-abundant cobalt catalysts has emerged as a highly efficient method for constructing multi-substituted pyridine rings. rsc.org

Heterogeneous Catalysts: As mentioned in section 7.1, solid catalysts that can be easily recovered and reused are a major focus. This includes metal-organic frameworks and functionalized nanoparticles that can be tailored for specific reactions. acs.orgmdpi.com

Novel Reaction Media: The choice of solvent has a significant impact on the sustainability of a chemical process.

Green Solvents: Ionic liquids are being explored as environmentally benign alternatives to conventional organic solvents due to their low vapor pressure and high thermal stability. mdpi.com In some cases, they can also act as catalysts. mdpi.com Water and supercritical carbon dioxide are other green media that offer unique advantages for certain transformations. rsc.org

Solvent-Free Reactions: Performing reactions without any solvent is the ideal "green" scenario. One-pot, solvent-free annulation reactions have been developed for the synthesis of tetra-arylpyridines, demonstrating the feasibility of this approach for complex pyridine synthesis. acs.org

Application of Advanced Spectroscopic and Diffraction Techniques (excluding basic compound identification)

While basic techniques like NMR and IR are standard for confirming the identity of a synthesized compound, advanced spectroscopic and diffraction methods provide deeper insights into the precise three-dimensional structure, conformation, and electronic properties of molecules like this compound. This detailed characterization is essential for understanding structure-property relationships and designing new molecules for specific applications.

Single-Crystal X-ray Diffraction: X-ray diffraction is the definitive method for determining the complete three-dimensional structure of a crystalline molecule. mkuniversity.ac.in For newly synthesized heterocyclic compounds, it provides unambiguous confirmation of connectivity and stereochemistry. beilstein-journals.orgbeilstein-journals.org In the context of this compound and its derivatives, X-ray crystallography can precisely measure bond lengths, bond angles, and torsion angles. mkuniversity.ac.in This information is critical for:

Confirming Regioselectivity: Unambiguously verifying the position of the nitro and cyano groups on the pyridine ring.

Analyzing Intermolecular Interactions: Revealing how molecules pack in the solid state through hydrogen bonds or π-π stacking, which influences physical properties like melting point and solubility. mkuniversity.ac.in

Structural Elucidation of Complexes: Determining the coordination mode of ligands when derivatives are used to form metal complexes. rsc.org

Advanced Spectroscopic Methods: Modern spectroscopic techniques offer detailed structural and electronic information beyond simple identification.

Multi-dimensional NMR: Techniques like 2D NMR (COSY, HSQC, HMBC) are used to rigorously assign all proton and carbon signals in complex substituted pyridines, confirming structural assignments made through other means. rsc.org

UV-Vis and Fluorescence Spectroscopy: These techniques probe the electronic transitions within a molecule. Studies on substituted pyridones have shown how different functional groups and solvents modulate the absorption and emission spectra, providing insights into the molecule's electronic structure. researchgate.net Such analysis can be crucial for developing applications in materials science or as molecular probes.

These advanced analytical methods are indispensable tools in modern chemical research, enabling a detailed molecular-level understanding that drives the rational design of new functional materials and molecules based on the this compound scaffold.

Q & A

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra for this compound?

- Methodological Answer : Discrepancies often stem from anharmonicity or solvent effects. Solutions include:

- Solvent-corrected DFT : Incorporate implicit solvation models (e.g., PCM) in frequency calculations.

- Experimental normalization : Compare spectra acquired in identical solvent systems.

- 2D-IR spectroscopy : Resolve overlapping bands from nitro and nitrile vibrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.